molecular formula C20H15FN4O4 B11347326 5-(3-fluoro-4-methylphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11347326
M. Wt: 394.4 g/mol
InChI Key: WQZJERCSHWANEJ-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide: is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including fluoro, methoxy, and oxazole, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluoro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.

    Coupling reactions: The final step involves coupling the oxadiazole intermediate with the oxazole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential as a bioactive molecule. The presence of the oxadiazole and oxazole rings suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole and oxazole rings may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and ring systems. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H15FN4O4

Molecular Weight

394.4 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H15FN4O4/c1-11-3-4-13(9-15(11)21)17-10-16(23-28-17)20(26)22-19-18(24-29-25-19)12-5-7-14(27-2)8-6-12/h3-10H,1-2H3,(H,22,25,26)

InChI Key

WQZJERCSHWANEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC)F

Origin of Product

United States

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